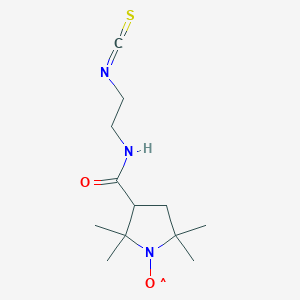
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl, also known as ITC-PROXYL, is a stable nitroxide radical compound that has been widely used in scientific research for its unique properties. This compound is a spin label that is commonly used to study the structure and dynamics of biological molecules, such as proteins, lipids, and nucleic acids.
Wirkmechanismus
The mechanism of action of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl is based on its ability to act as a spin label. When attached to a molecule, the nitroxide radical in 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be detected using EPR spectroscopy. By analyzing the EPR spectra, researchers can obtain information about the movement and conformational changes of the labeled molecule.
Biochemische Und Physiologische Effekte
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl does not have any known biochemical or physiological effects. It is a stable compound that is not metabolized in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in lab experiments is its stability. This compound is stable in a wide range of conditions, which makes it a useful tool for studying biological molecules. In addition, the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl are highly sensitive to changes in the local environment, which makes it a powerful tool for studying protein dynamics.
However, there are also some limitations to using 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in lab experiments. One limitation is that the attachment of the spin label to a molecule can potentially affect the structure and function of the molecule. In addition, the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be complex and difficult to interpret, which requires specialized expertise.
Zukünftige Richtungen
There are several future directions for the use of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in scientific research. One direction is the development of new methods for attaching the spin label to biological molecules. Another direction is the development of new techniques for analyzing the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl. In addition, there is potential for the use of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in the study of disease mechanisms and drug development. By using this compound to study the structure and dynamics of proteins involved in disease processes, researchers may be able to identify new targets for drug development.
Synthesemethoden
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be synthesized by reacting 3-amino-2,2,5,5-tetramethylpyrrolidine-1-oxyl (TEMPO-NH2) with 2-isothiocyanatoethyl methacrylate. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. After the reaction is complete, the product is purified by column chromatography to obtain pure 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl.
Wissenschaftliche Forschungsanwendungen
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl has been widely used in scientific research for its unique properties. One of the main applications of this compound is in the study of protein structure and dynamics. By attaching 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl to a specific site on a protein, researchers can use electron paramagnetic resonance (EPR) spectroscopy to study the movement and conformational changes of the protein.
In addition to protein studies, 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl has also been used in the study of lipids and nucleic acids. For example, this compound can be used to study the dynamics of lipid bilayers and the interactions between nucleic acids and proteins.
Eigenschaften
CAS-Nummer |
100929-92-8 |
|---|---|
Produktname |
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl |
Molekularformel |
C12H20N3O2S |
Molekulargewicht |
270.37 g/mol |
InChI |
InChI=1S/C12H20N3O2S/c1-11(2)7-9(12(3,4)15(11)17)10(16)14-6-5-13-8-18/h9H,5-7H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
CRFVJTJETUHQIB-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCN=C=S)C |
Kanonische SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCN=C=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

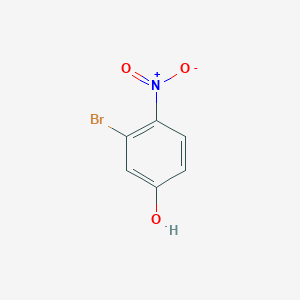

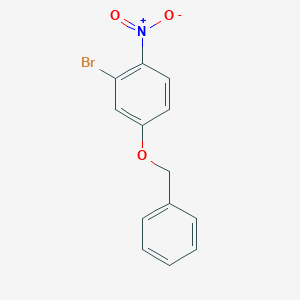
![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
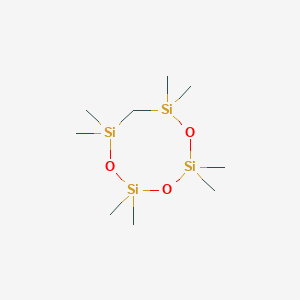
![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)
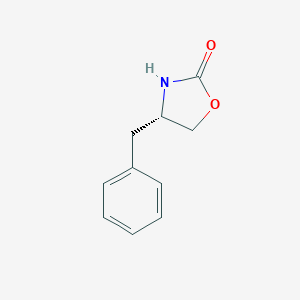
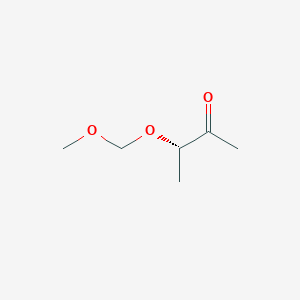
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)

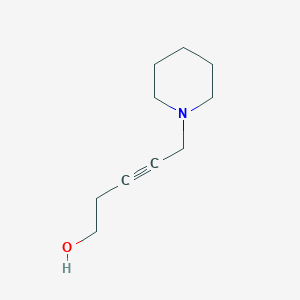
![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)